

# Review of lignans from Kadsura species

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## Compound of Interest

Compound Name: *Binankadsurin A*

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An In-Depth Technical Guide to Lignans from Kadsura Species

## Introduction

The genus *Kadsura*, belonging to the Schisandraceae family, encompasses approximately 16-29 species primarily distributed in eastern and southeastern Asia.<sup>[1][2][3]</sup> Plants from this genus have a long history of use in traditional medicine, particularly in China, for treating conditions like rheumatoid arthritis, gastritis, and traumatic injuries, and for promoting blood circulation.<sup>[1][3][4][5]</sup> Phytochemical research has revealed that *Kadsura* species are a rich source of bioactive compounds, with lignans and triterpenoids being the most prominent chemical constituents.<sup>[1][6][7]</sup>

Lignans, in particular, are considered the primary characteristic and active components of the *Kadsura* genus.<sup>[3][5]</sup> To date, over 337 lignans have been isolated from these plants.<sup>[2][4]</sup> These compounds exhibit a wide spectrum of pharmacological activities, including hepatoprotective, anti-inflammatory, cytotoxic, anti-HIV, anti-platelet aggregation, and neuroprotective effects.<sup>[2][6]</sup> This guide provides a comprehensive technical review of the lignans isolated from *Kadsura* species, focusing on their classification, biological activities, and the experimental methodologies used for their evaluation, tailored for researchers and drug development professionals.

## Classification of Lignans from Kadsura Species

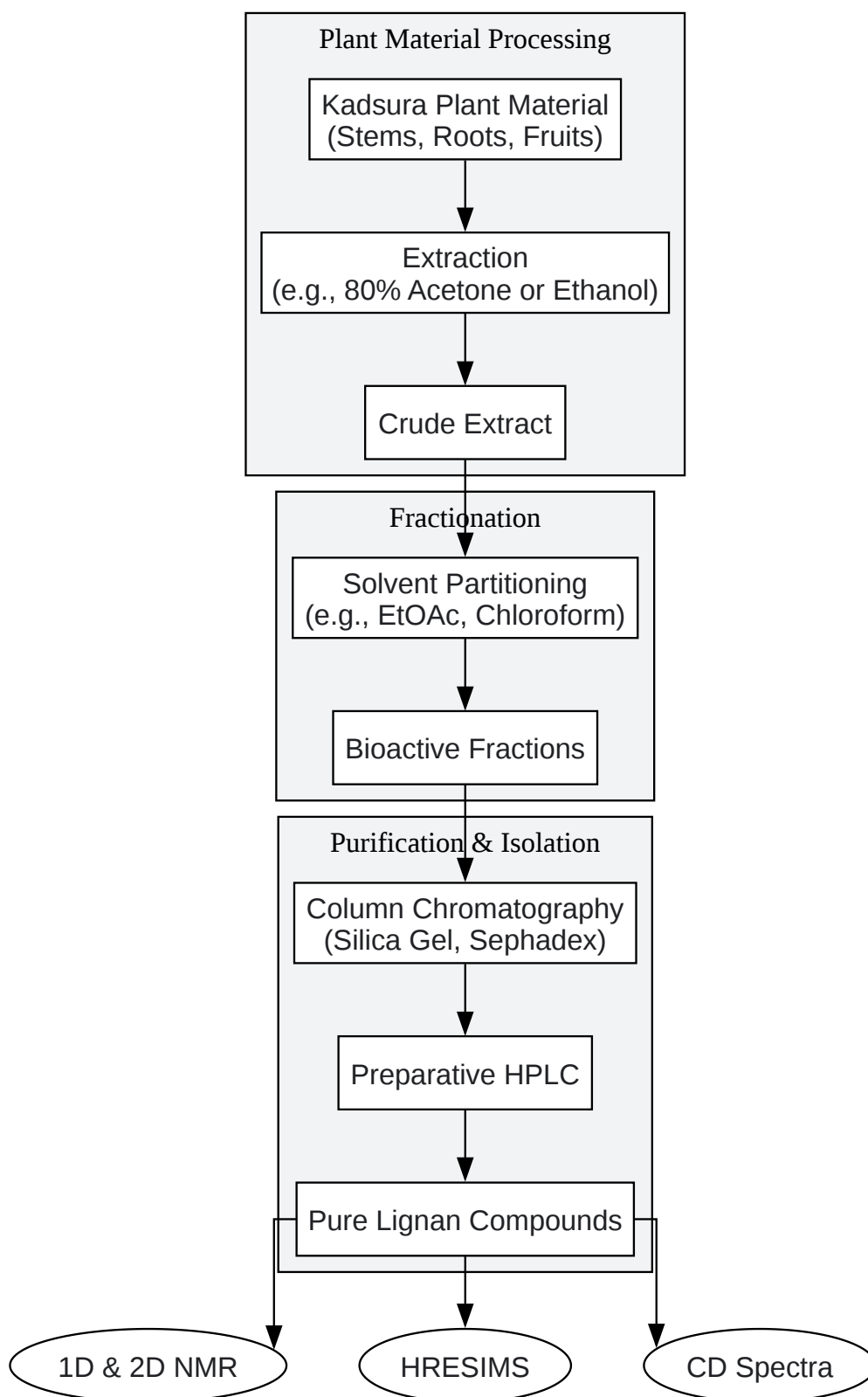
The structural diversity of lignans is a hallmark of the *Kadsura* genus. These compounds can be broadly categorized into several types based on their chemical skeletons. The most

prevalent types are dibenzocyclooctadiene lignans, which account for a significant majority of the isolated compounds.[2][8]

Major Lignan Types in Kadsura:

- Dibenzocyclooctadienes: This is the most abundant group of lignans in Kadsura.[6][8]
- Spirobenzofuranoid Dibenzocyclooctadienes: A complex structural variation of the dibenzocyclooctadiene skeleton.[3][6]
- Aryltetralins[2][3]
- Diarylbutanes[2][3]
- Tetrahydrofurans[2][3]
- Neolignans[2]
- Other minor types: Including 7,8-seco-lignans, bisepoxylignans, and sesquilignans.[2]

A general workflow for the isolation and identification of these lignans from plant material is a critical first step in their study.



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General workflow for lignan isolation and identification.

# Pharmacological Activities of Kadsura Lignans

## Hepatoprotective Activity

Several lignans from Kadsura species have demonstrated significant potential in protecting liver cells from damage, a critical area of research given the prevalence of liver diseases like nonalcoholic fatty liver disease (NAFLD).[9][10] The primary mechanism involves mitigating oxidative stress and inflammation.[11] Dibenzocyclooctadiene lignans, in particular, are noted for their liver-protective effects.[11]

Table 1: Hepatoprotective Activity of Lignans from Kadsura Species

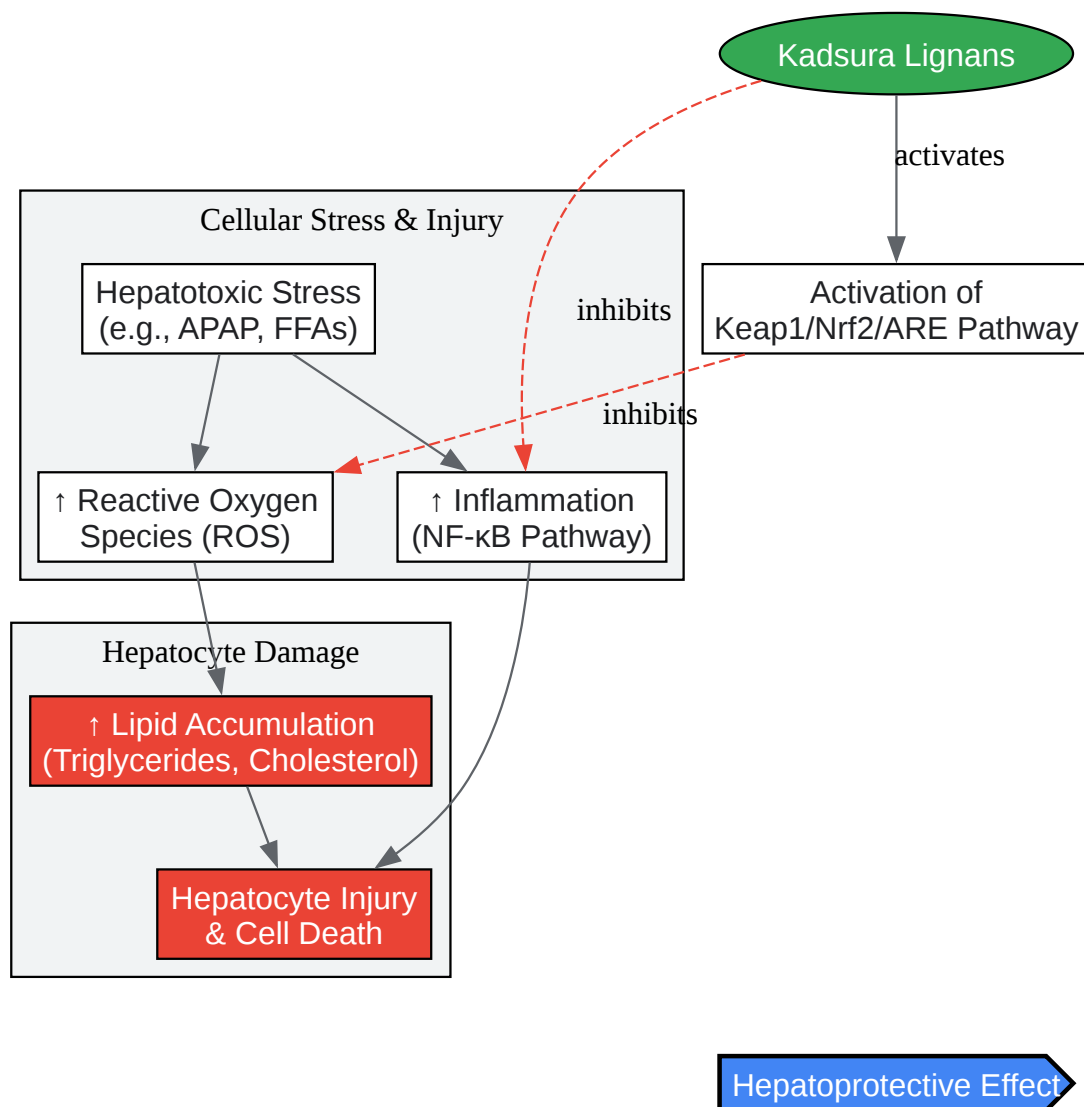
Lignan Name	Kadsura Species	Assay / Model	Quantitative Data	Reference
Longipedunculatin B (2)	K. longipedunculata	APAP-induced toxicity in HepG2 cells	55.1% inhibition of NO production at 10 $\mu$ M	[9]
Longipedlignan L (7)	K. longipedunculata	APAP-induced toxicity in HepG2 cells	50.8% cell survival rate at 10 $\mu$ M; 74.9% inhibition of NO production at 10 $\mu$ M	[9]
Unnamed (12)	K. longipedunculata	APAP-induced toxicity in HepG2 cells	89.8% inhibition of NO production at 10 $\mu$ M	[9]
Compound 22	K. heteroclita	APAP-induced toxicity in HepG2 cells	12.93% increase in cell viability at 10 $\mu$ M	[12]
Compound 25	K. heteroclita	APAP-induced toxicity in HepG2 cells	25.23% increase in cell viability at 10 $\mu$ M	[12]
Compound 31	K. heteroclita	APAP-induced toxicity in HepG2 cells	13.91% increase in cell viability at 10 $\mu$ M	[12]
Heilaohuguosu L	K. coccinea	APAP-induced toxicity in HepG2 cells	55.2% cell survival rate at 10 $\mu$ M	[11]
Tiegusanin I	K. coccinea	APAP-induced toxicity in HepG2 cells	52.5% cell survival rate at 10 $\mu$ M	[11]
Kadsuphilol I	K. coccinea	APAP-induced toxicity in HepG2 cells	54.0% cell survival rate at	[11]

Lignan Name	Kadsura Species	Assay / Model	Quantitative Data	Reference
		cells	10 $\mu$ M	

| Kadcolignan H (1) & J (3) | K. coccinea | FFA-induced HepG2 cells | Inhibited triglyceride and total cholesterol levels [[11](#)][[13](#)] |

The hepatoprotective effects are commonly evaluated against toxin-induced damage in human liver cancer (HepG2) cells.[\[9\]](#)[\[12\]](#)

- Cell Culture: HepG2 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Induction of Hepatotoxicity: Liver cell injury is induced by exposing the cells to a hepatotoxic agent such as N-acetyl-p-aminophenol (APAP) or free fatty acids (FFAs).[\[9\]](#)[\[10\]](#)
- Treatment: Cells are pre-treated with various concentrations of the isolated lignans for a specified period before or during the exposure to the toxin. A positive control, such as Bicyclol, is often used for comparison.[\[11\]](#)[\[12\]](#)
- Assessment of Cell Viability: Cell survival is quantified using methods like the MTT assay, which measures mitochondrial metabolic activity.
- Biochemical Analysis: The levels of intracellular reactive oxygen species (ROS), triglycerides (TG), and total cholesterol (TC) in the cell lysates are measured to assess the compound's effect on oxidative stress and lipid accumulation.[\[10\]](#)



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Hepatoprotective mechanism of Kadsura lignans.

## Anti-inflammatory Activity

Inflammation is a key process in many diseases, and its modulation is a significant therapeutic strategy. Lignans from Kadsura have shown potent anti-inflammatory effects, primarily by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.<sup>[1][14]</sup>

Table 2: Anti-inflammatory Activity of Lignans from Kadsura Species

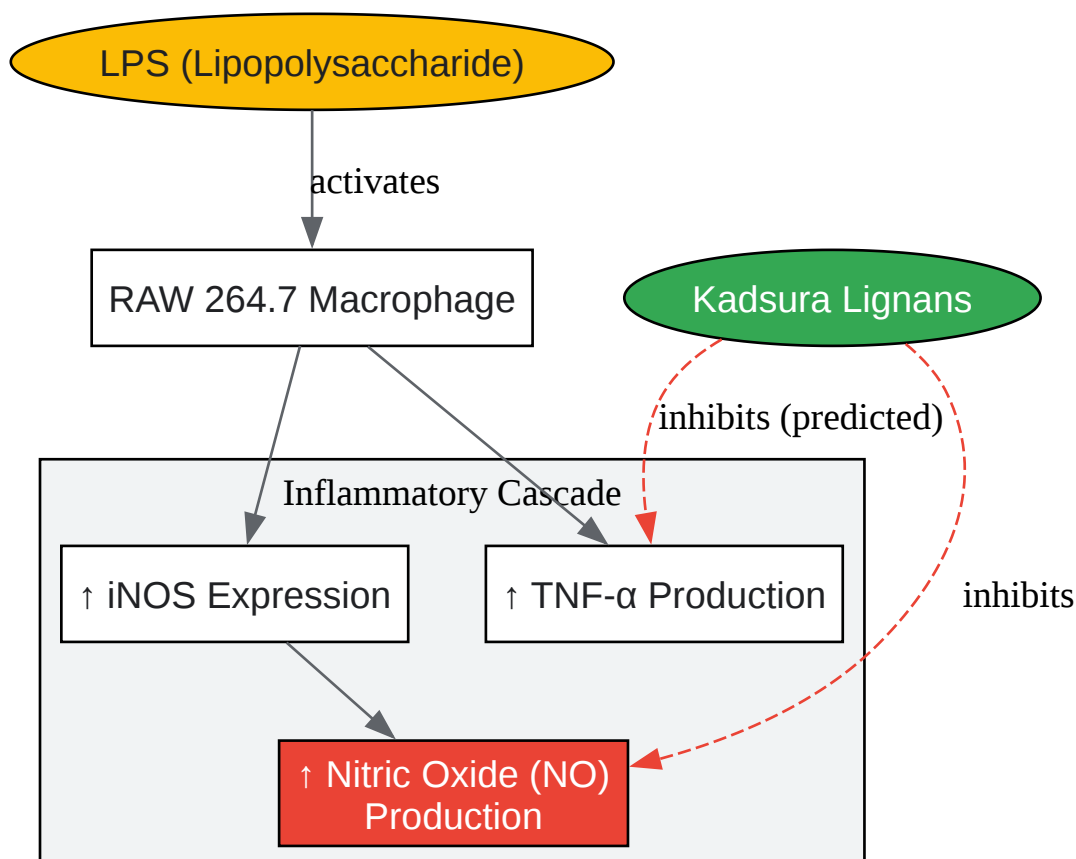
Lignan Name	Kadsura Species	Assay / Model	IC <sub>50</sub> Value (μM)	Reference
Kadsuindutain A (1)	K. induta	NO inhibition in LPS-activated RAW264.7 cells	24.5	[1][14]
Kadsuindutain B (2)	K. induta	NO inhibition in LPS-activated RAW264.7 cells	10.7	[1][14]
Kadsuindutain C (3)	K. induta	NO inhibition in LPS-activated RAW264.7 cells	13.9	[1][14]
Kadsuindutain D (4)	K. induta	NO inhibition in LPS-activated RAW264.7 cells	12.5	[1][14]
Kadsuindutain E (5)	K. induta	NO inhibition in LPS-activated RAW264.7 cells	34.0	[1][14]
Schizanrin F (6)	K. induta	NO inhibition in LPS-activated RAW264.7 cells	15.6	[1][14]
Schizanrin O (7)	K. induta	NO inhibition in LPS-activated RAW264.7 cells	22.3	[1][14]

| Schisantherin J (8) | K. induta | NO inhibition in LPS-activated RAW264.7 cells | 19.8 | [1][14] |

This in vitro assay is a standard method to screen for anti-inflammatory potential.[1][15]



- Cell Culture: Murine macrophage-like RAW 264.7 cells are cultured under standard conditions.
- Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
- Treatment and Stimulation: The cells are treated with various concentrations of the test lignans for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).[1][15]
- Incubation: The plates are incubated for 24 hours to allow for the production of NO.
- NO Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without any compound.
- Cytotoxicity Check: A parallel MTT assay is performed to ensure that the observed NO inhibition is not due to the cytotoxicity of the compounds on the RAW 264.7 cells.[1]



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Anti-inflammatory action of Kadsura lignans.

## Cytotoxic Activity

The potential of natural products as anti-cancer agents is a major focus of drug discovery. Lignans from *Kadsura coccinea* have been evaluated for their anti-proliferative effects against various human tumor cell lines.<sup>[7][16]</sup>

Table 3: Cytotoxic Activity of Lignans from Kadsura Species

Lignan Name	Kadsura Species	Human Tumor Cell Line	IC <sub>50</sub> Value (µg/mL)	Reference
Kadusurain A (1)	K. coccinea	A549 (Lung)	12.56	[16]
Kadusurain A (1)	K. coccinea	HCT116 (Colon)	1.05	[16]
Kadusurain A (1)	K. coccinea	HL-60 (Leukemia)	2.31	[16]
Kadusurain A (1)	K. coccinea	HepG2 (Liver)	11.31	[7]

| Heilaohulignan C (61) | K. coccinea | HepG2 (Liver) | 9.92 µM |<sup>[6][7]</sup> |

The cytotoxic effect of compounds is typically assessed by measuring their ability to inhibit the proliferation of cancer cells.

- Cell Culture: Human tumor cell lines (e.g., A549, HCT116, HL-60, HepG2) are maintained in appropriate culture media.<sup>[16]</sup>
- Cell Seeding: Cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.
- Compound Treatment: The cells are treated with a range of concentrations of the isolated lignans and incubated for a period of 48-72 hours.

- **Quantification of Proliferation:** Cell proliferation or viability is determined using a standard method, such as the MTT or Sulforhodamine B (SRB) assay. The  $IC_{50}$  value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

## Other Notable Bioactivities

- **Anti-HIV Activity:** Lignans from Kadsura have shown promise as antiviral agents. Interiorin A and B, from Kadsura heteroclita, exhibited anti-HIV activity with  $EC_{50}$  values of 1.6 and 1.4  $\mu\text{g/mL}$ , respectively.[6] From Kadsura angustifolia, **Binankadsurin A** showed anti-HIV activity with an  $EC_{50}$  value of 3.86  $\mu\text{M}$ .[17]
- **Anti-platelet Aggregation:** Several lignans isolated from Kadsura interior were found to inhibit adenosine diphosphate (ADP)-induced platelet aggregation.[18][19] Kadsutherin F demonstrated the strongest activity, with an inhibition of 49.47%.[18][20]
- **Neuroprotective Effects:** While less explored within the Kadsura genus specifically, lignans as a chemical class are known for their neuroprotective potential, often attributed to their anti-inflammatory and antioxidant properties which can be beneficial in models of neurodegenerative diseases like Parkinson's.[6][21]

## Conclusion

The genus Kadsura is a prolific source of structurally diverse and biologically active lignans. The compounds isolated from these plants, particularly dibenzocyclooctadiene lignans, have demonstrated significant hepatoprotective, anti-inflammatory, and cytotoxic properties in preclinical studies. The data summarized in this guide highlights the immense therapeutic potential of these natural products. For drug development professionals, Kadsura lignans represent a promising starting point for the discovery of new leads, especially in the areas of liver disease and inflammation. Further research is warranted to elucidate the precise mechanisms of action of the most potent compounds, their structure-activity relationships, and their potential for in vivo efficacy and safety.

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